(2-Amino-5-bromophenyl)(4-bromophenyl)methanone
Description
(2-Amino-5-bromophenyl)(4-bromophenyl)methanone (CAS 60773-51-5) is a diaryl methanone derivative with the molecular formula C₁₃H₉Br₂NO and a molecular weight of 355.03 g/mol . The compound features two brominated aromatic rings: a 2-amino-5-bromophenyl group and a 4-bromophenyl group connected via a ketone bridge. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.
Properties
CAS No. |
60773-51-5 |
|---|---|
Molecular Formula |
C13H9Br2NO |
Molecular Weight |
355.02 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C13H9Br2NO/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7H,16H2 |
InChI Key |
GHHWJKKPYZYCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)(4-bromophenyl)methanone typically involves the reaction of 2-amino-5-bromobenzoyl chloride with 4-bromobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-bromophenyl)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain signaling pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitution Variations
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (CAS 395101-26-5)
- Molecular Formula: C₁₃H₉BrFNO
- Molecular Weight : 294.11 g/mol .
- Key Differences: The 4-fluorophenyl group replaces the 4-bromophenyl moiety.
- Applications : Used in medicinal chemistry for its improved metabolic stability compared to brominated analogues .
(2-Aminophenyl)(4-bromophenyl)methanone (CAS 1140-17-6)
- Similarity Score : 0.96 .
- Key Differences: Lacks the 5-bromo substitution on the amino phenyl ring. This reduces molecular weight (309.15 g/mol) and may decrease halogen-bonding interactions, impacting crystal packing .
(4-Bromophenyl)(2-chloro-5-nitrophenyl)methanone (CAS 113456-96-5)
- Molecular Formula: C₁₃H₇BrClNO₃
- Molecular Weight : 340.56 g/mol .
- Key Differences: A nitro group (-NO₂) and chlorine substituent replace the amino and 5-bromo groups. The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity but reduces solubility in non-polar solvents .
Analogues with Heterocyclic Modifications
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS 1563-56-0)
- Similarity Score : 0.66 .
- Key Differences : A pyridinyl group replaces the 4-bromophenyl ring. The nitrogen atom in the pyridine ring introduces polarity, improving aqueous solubility and enabling coordination with metal catalysts .
B. 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone (CAS 118068-56-7)
- Key Differences: Incorporates a thiazole ring with allylamino and amino substituents. This heterocyclic structure expands bioactivity, particularly in antimicrobial and anticancer applications .
Physical and Chemical Properties Comparison
Crystallographic and Computational Insights
- Crystallography : Bromine’s heavy atom effect aids in X-ray structure determination using SHELX . The target compound likely exhibits distinct crystal packing due to Br···Br interactions, unlike fluorinated or pyridinyl analogues .
- DFT Studies: Methanones with electron-withdrawing groups (e.g., -NO₂) show enhanced nonlinear optical (NLO) properties compared to amino-substituted variants .
Biological Activity
(2-Amino-5-bromophenyl)(4-bromophenyl)methanone, an organic compound belonging to the benzophenone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an amino group and bromine substituents on the phenyl rings. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Molecular Structure and Properties
The molecular formula of this compound highlights its complexity and potential for biological interaction. The specific substitution pattern imparts distinct electronic and steric properties that are crucial for its biological activity.
Key Structural Features:
- Amino Group : Enhances hydrogen bonding capabilities.
- Bromine Substituents : Influence lipophilicity and electronic properties, potentially affecting receptor binding.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been evaluated against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cells using the XTT cell viability assay. The results indicated promising IC50 values, suggesting effective inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Positive Control (Etoposide) | Positive Control (Camptothecin) |
|---|---|---|---|
| MDA-MB-231 | 10.7 | >100 | 22.4 |
| A549 | 7.7 | >100 | 20.0 |
| MIA PaCa-2 | 7.3 | >100 | 0.9 |
These findings suggest that the compound may act as a potent anticancer agent, comparable to established chemotherapeutics.
The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways related to cell growth and inflammation. It has been shown to interact with specific enzymes and receptors, potentially inhibiting pathways associated with disease progression in cancer cells.
Pharmacokinetics and Metabolism
Research indicates that this compound is a substrate for various cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding its pharmacokinetic profile is essential for evaluating its therapeutic potential and safety in clinical settings.
Case Studies and Comparative Analysis
Several studies have explored the biological activity of structurally similar compounds, providing insights into the structure-activity relationship (SAR). Notable comparisons include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | 39859-36-4 | 1.00 |
| (2-Amino-4-bromophenyl)(4-fluorophenyl)methanone | 1140-17-6 | 0.96 |
| (2-Amino-5-bromophenyl)(phenyl)methanone | 5243931 | 0.96 |
These comparisons highlight the importance of specific substituents in enhancing or diminishing biological activity, guiding future drug design efforts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
